4-Hexen-3-one

Description

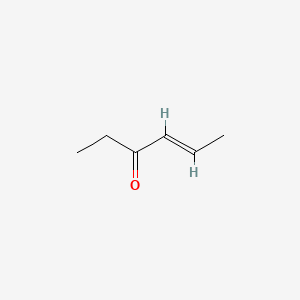

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIGMWODIRUJM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885909 | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; pugent, acrid, metallic odour | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.861 | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50396-87-7, 2497-21-4 | |

| Record name | (4E)-4-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50396-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050396877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-Hexen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/287565SV8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hexen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 4-Hexen-3-one: Chemical Properties, Structure, and Experimental Protocols

This compound is an alpha,beta-unsaturated ketone that serves as a versatile intermediate in organic synthesis and is noted for its applications in the flavor and fragrance industry.[1][2] Its unique chemical structure, characterized by a conjugated enone system, dictates its reactivity and makes it a valuable building block for more complex molecules.[2][3] This guide provides a detailed examination of its chemical and physical properties, structural information, relevant experimental protocols, and known biological interactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, fruity, and metallic odor.[1][3][4] The majority of its physical and chemical properties are well-documented and summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][5][6][7][8][] |

| Molecular Weight | 98.14 g/mol | [1][5][6][] |

| CAS Number | 2497-21-4 | [1][3][5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 135-137 °C | [][10] |

| Density | 0.858 g/mL at 25 °C | [10] |

| 0.855-0.861 g/mL at 20 °C | [4] | |

| Refractive Index | 1.440 (n20/D) | [10][11] |

| 1.437-1.443 at 20 °C | [4][5] | |

| Solubility | Slightly soluble in water; soluble in oil and ethanol | [1][3][5] |

| Flash Point | 34.44 °C (94.00 °F) | [4] |

Chemical Structure and Identification

This compound is an enone, specifically (E)-hex-4-en-3-one, indicating a trans configuration for the carbon-carbon double bond, which is the predominant isomer.[5][6][7] The conjugated system of the carbonyl group and the double bond is the key to its chemical reactivity.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-hex-4-en-3-one | [5][7][] |

| Synonyms | trans-4-Hexen-3-one, Ethyl 1-propenyl ketone | [1][7] |

| SMILES | CCC(=O)C=CC | [3][][10][12][13][14] |

| InChI Key | FEWIGMWODIRUJM-HWKANZROSA-N | [3][7][8][][10] |

| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ | [7][8][][10] |

The cis-isomer, (Z)-4-hexen-3-one, also exists.[3][15]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[5][12] The ¹H NMR spectrum of the trans isomer has been analyzed to determine coupling constants and provides detailed information about the proton environments.[16]

-

Infrared (IR) Spectroscopy : IR spectra are available and can be used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O and C=C stretching of the enone system.[5][13] It is also used as a reference to monitor the oxidation of edible oils.[6]

-

Mass Spectrometry (MS) : Electron ionization mass spectra for this compound are available through databases like the NIST WebBook.[5][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying this compound in various samples, including food and plant extracts.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for research and development.

A primary industrial method for synthesizing this compound is through the catalytic dehydration of 4-hydroxy-3-hexanone.[3][17][18] This process involves the elimination of a water molecule to form the conjugated double bond.[3]

Materials and Equipment:

-

4-hydroxy-3-hexanone (reactant)

-

Catalyst: Tungsten trioxide/Zirconia-Silica (WO₃/ZrO₂-SiO₂) or Molybdenum trioxide/Zirconia-Silica (MoO₃/ZrO₂-SiO₂)[18]

-

Fixed-bed reactor system

-

Gas chromatograph (for product analysis)

Procedure:

-

The catalyst (WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂) is loaded into a fixed-bed reactor. The molar ratio of the metallic components is crucial, for instance, W (or Mo):Zr:Si at (0.05-0.3):1:(5-50).[18]

-

The reactor temperature is maintained between 200-450 °C.[18]

-

The reactant, 4-hydroxy-3-hexanone, is introduced into the reactor at a liquid mass space velocity of 0.5-15 h⁻¹.[18]

-

The reactant vaporizes and passes over the catalyst bed, where the dehydration reaction occurs to form this compound.

-

The product stream is cooled, and the liquid product is collected.

-

The composition of the product is analyzed by gas chromatography to determine the conversion of the reactant and the selectivity for this compound.

This method is advantageous as it can achieve high catalyst activity and high space velocity at relatively low reaction temperatures.[18][19]

Caption: Synthesis workflow for this compound.

Reactivity and Biological Significance

The α,β-unsaturated ketone structure of this compound makes it susceptible to various chemical reactions, including Michael additions and Diels-Alder cycloadditions, rendering it a useful intermediate for creating more complex organic structures.[2]

As a volatile organic compound (VOC), this compound's fate in the atmosphere is governed by its reactions with OH radicals and Cl atoms.[3] In biological systems, its interactions are of growing interest to researchers.

-

Flavor and Fragrance: It interacts with olfactory and taste receptors to produce its characteristic fruity aroma and taste.[1]

-

Antibacterial Activity: Research has demonstrated that this compound exhibits inhibitory effects against certain bacteria. It has been identified as a component in key lime (Citrus aurantifolia) extract that shows activity against triple drug-resistant Helicobacter pylori.[3][10] Furthermore, it has been investigated for its potential anti-Mycobacterium tuberculosis activity.[10]

These findings suggest potential applications for this compound or its derivatives in the development of new therapeutic agents.

Caption: Interactions and applications of this compound.

Safety and Handling

This compound is classified as flammable and may be harmful if swallowed.[4] It should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[4] For storage, it is recommended to keep it in a cool, dry place, with some suppliers suggesting storage at -20°C.[1]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2497-21-4 | Benchchem [benchchem.com]

- 4. This compound, 2497-21-4 [thegoodscentscompany.com]

- 5. This compound | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 10. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 11. trans-4-hexen-3-one [stenutz.eu]

- 12. This compound(2497-21-4) 13C NMR spectrum [chemicalbook.com]

- 13. This compound(2497-21-4) IR Spectrum [chemicalbook.com]

- 14. This compound(2497-21-4) MS [m.chemicalbook.com]

- 15. This compound, (4Z)- | C6H10O | CID 5358374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Solved 2- The 1H NMR spectrum of trans-4-hexen-3-one is | Chegg.com [chegg.com]

- 17. Method for preparing this compound by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 19. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]

Spectroscopic Profile of (E)-4-Hexen-3-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (E)-4-Hexen-3-one, a key intermediate and flavoring agent. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-4-Hexen-3-one, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (CH₃) | 1.88 | dd | 6.9, 1.8 |

| H-2 (CH₂) | 1.06 | t | 7.4 |

| H-4 (=CH) | 6.09 | d | 15.9 |

| H-5 (=CH) | 6.83 | dq | 15.9, 6.9 |

| H-6 (CH₃ of ethyl) | 2.59 | q | 7.4 |

Solvent: CDCl₃. Spectrometer Frequency: Not specified in the available data.

¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (CH₃) | 18.2 |

| C-2 (CH₂) | 34.0 |

| C-3 (C=O) | 201.1 |

| C-4 (=CH) | 131.1 |

| C-5 (=CH) | 142.8 |

| C-6 (CH₃ of ethyl) | 8.2 |

Solvent: CDCl₃.[1] Spectrometer Frequency: Not specified in the available data.

IR Spectroscopic Data

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| C=O stretch (conjugated ketone) | ~1674 | Strong |

| C=C stretch (alkene) | ~1635 | Medium |

| C-H stretch (sp²) | ~3030 | Medium |

| C-H stretch (sp³) | ~2978, 2939, 2880 | Medium-Strong |

| =C-H bend (trans) | ~975 | Strong |

Sample Preparation: Liquid Film.[1]

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 98 | 25 | [M]⁺ |

| 69 | 100 | [M - C₂H₅]⁺ (α-cleavage) |

| 55 | 30 | [C₄H₇]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Ionization Method: Electron Ionization (EI).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of volatile liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (E)-4-Hexen-3-one (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse sequence (e.g., Bruker's zg) is used.[2]

-

Acquisition Parameters:

-

Number of Scans (NS): 8-16, to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay (D1): 1-5 seconds, to allow for full relaxation of the protons.[2]

-

Acquisition Time (AQ): 2-4 seconds, to ensure good digital resolution.[2]

-

Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.[2]

-

-

Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied manually or automatically.

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30 or zgdc30) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).[3]

-

Acquisition Parameters:

-

Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This is a common and convenient method for liquid samples.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[4][5]

-

Sample Application: A single drop of neat (E)-4-Hexen-3-one is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Data Acquisition:

-

Cleaning: After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[4]

Liquid Film Method:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[8][9]

-

Data Acquisition: The salt plates are placed in the spectrometer's sample holder, and the IR spectrum is recorded. A background spectrum of the empty beam path is taken beforehand.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This is a standard method for the analysis of volatile organic compounds.

-

Instrument: A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Sample Introduction: A dilute solution of (E)-4-Hexen-3-one in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

-

Temperature Program: An oven temperature program is used to separate the components of the sample. For a relatively pure sample, a simple program might start at 50°C and ramp up to 250°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: A scan range of m/z 35-300 is typically sufficient to observe the molecular ion and major fragments.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of (E)-4-Hexen-3-one is analyzed. The fragmentation pattern is used to confirm the structure of the molecule. The most abundant fragments for ketones often arise from α-cleavage next to the carbonyl group.[10]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like (E)-4-Hexen-3-one.

Caption: General workflow for spectroscopic analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. mt.com [mt.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

4-Hexen-3-one: An In-depth Technical Guide on a Volatile Organic Compound with Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexen-3-one, a volatile organic compound (VOC) belonging to the class of α,β-unsaturated ketones, has garnered significant interest due to its presence in various natural sources and its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, known biological activities, and the experimental protocols used to elucidate these functions. Particular focus is given to its inhibitory effects on pathogenic bacteria, including Helicobacter pylori and Mycobacterium tuberculosis. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

This compound (CAS 2497-21-4) is a colorless to pale yellow liquid with a characteristic pungent, ethereal, and metallic odor[1]. As an α,β-unsaturated ketone, its chemical structure, featuring a carbon-carbon double bond conjugated to a carbonyl group, is responsible for its reactivity and biological activity[2]. This compound is found naturally in a variety of fruits and plants, including strawberries, key lime, and the essential oil of Ruta graveolens[3][4]. While it is utilized as a flavoring agent in the food industry[5], recent studies have highlighted its potential as a therapeutic agent due to its antimicrobial properties[3][6].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [5] |

| Molecular Weight | 98.14 g/mol | [5] |

| CAS Number | 2497-21-4 | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, ethereal, metallic | [1] |

| Boiling Point | 135-137 °C | [3] |

| Density | 0.858 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.44 | [3] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol | [1] |

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound is its antimicrobial effect against clinically relevant bacteria.

Antibacterial Activity

This compound has demonstrated significant inhibitory effects against both standard and triple drug-resistant (TDR) strains of Helicobacter pylori[1][6]. The minimum inhibitory concentration (MIC) has been determined, highlighting its potential as a novel agent to combat antibiotic-resistant H. pylori infections.

| Strain | MIC (µg/mL) | Reference(s) |

| H. pylori ATCC 43526 | 20-50 | [1][6] |

| Triple Drug-Resistant H. pylori | 20-50 | [1][6] |

Research has also shown that this compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

| Strain | MIC (µg/mL) | Reference(s) |

| M. tuberculosis H37Rv | 50-100 | [4] |

| Multidrug-Resistant M. tuberculosis | 50-100 | [4] |

Mechanism of Action

The antibacterial activity of α,β-unsaturated ketones like this compound is attributed to their ability to act as Michael acceptors. The electrophilic β-carbon of the conjugated system is susceptible to nucleophilic attack by biological macromolecules[2]. This can lead to the alkylation of proteins and DNA, disrupting essential cellular processes[7].

One key target that has been identified is the bacterial enzyme urease, which is crucial for the survival of H. pylori in the acidic environment of the stomach. This compound has been shown to inhibit urease activity in a dose-dependent manner[1][6]. The proposed mechanism involves the covalent modification of cysteine residues in the enzyme's active site via Michael addition, leading to its inactivation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2497-21-4 | Benchchem [benchchem.com]

- 3. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 4. foodb.ca [foodb.ca]

- 5. This compound | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urease inhibitory activity of simple alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The α,β-Unsaturated Ketone Reactivity of 4-Hexen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexen-3-one, a key α,β-unsaturated ketone, serves as a versatile building block in organic synthesis. Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, imparts a unique reactivity profile, making it susceptible to a variety of nucleophilic and cycloaddition reactions. This technical guide provides an in-depth analysis of the core reactivity of this compound, focusing on its participation in Michael additions, 1,2- and 1,4-additions with organometallic reagents, and Diels-Alder cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

Alpha,beta-unsaturated ketones are a pivotal class of compounds in organic chemistry, valued for their dual electrophilic sites at the carbonyl carbon and the β-carbon.[1] this compound (CAS No: 2497-21-4), with its linear six-carbon backbone, represents a fundamental yet highly reactive member of this class.[2] Its utility in the synthesis of more complex molecular architectures is significant. This guide will systematically explore the key transformations of this compound, providing practical experimental details and summarizing key quantitative outcomes.

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound is the catalytic dehydration of 4-hydroxy-3-hexanone.[3][4] This elimination reaction creates the conjugated double bond.

Experimental Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone

Objective: To synthesize this compound from 4-hydroxy-3-hexanone.

Reaction Scheme:

Materials:

-

4-hydroxy-3-hexanone

-

Catalyst: WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂[4]

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Set up a fixed-bed reactor packed with the chosen catalyst.

-

Pass a stream of 4-hydroxy-3-hexanone vapor, carried by an inert gas, through the reactor.

-

Maintain the reaction temperature between 200-450 °C.[4]

-

The liquid hourly space velocity of 4-hydroxy-3-hexanone should be maintained between 0.5-15 h⁻¹.[4]

-

The product, this compound, is collected from the reactor outlet and can be purified by distillation.

Quantitative Data:

| Catalyst | Reaction Temperature (°C) | Conversion of 4-hydroxy-3-hexanone (%) | Selectivity for this compound (%) |

| H₃PMo₁₂O₄₀/Al₂O₃ | 280 | 100.0 | 94.1 |

Nucleophilic Addition Reactions

The electrophilic nature of both the carbonyl carbon (C-3) and the β-carbon (C-5) allows for two primary modes of nucleophilic attack: 1,2-addition (direct addition to the carbonyl) and 1,4-addition (conjugate or Michael addition). The regioselectivity of this addition is highly dependent on the nature of the nucleophile.

1,4-Conjugate Addition (Michael Addition)

Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon in a 1,4-conjugate addition, a reaction famously known as the Michael addition.

The addition of thiols to α,β-unsaturated ketones is a highly efficient and often high-yielding reaction.

-

Logical Workflow for Thia-Michael Addition

Caption: Workflow for the Thia-Michael addition to this compound.

Objective: To synthesize the Michael adduct of this compound and diethyl malonate.

Reaction Scheme:

Materials:

-

This compound

-

Diethyl malonate

-

Base (e.g., Sodium ethoxide in ethanol)

-

Ethanol (solvent)

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this basic solution, add diethyl malonate dropwise at room temperature.

-

After stirring for 15-20 minutes, add this compound dropwise to the enolate solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

After the reaction is complete (monitored by TLC), the mixture is neutralized with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated. The product is then purified by column chromatography or distillation.

Expected Outcome: This reaction typically proceeds in good to excellent yields, forming a 1,5-dicarbonyl compound.[5]

1,2-Addition vs. 1,4-Addition with Organometallic Reagents

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, softer organometallic reagents like organocuprates (Gilman reagents) selectively perform 1,4-addition.

-

Signaling Pathway for Regioselectivity of Organometallic Addition

Caption: Regioselectivity of organometallic additions to this compound.

Objective: To synthesize the 1,2-addition product from the reaction of this compound with a Grignard reagent.

Reaction Scheme:

Materials:

-

This compound

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or THF (solvent)

-

Saturated aqueous ammonium chloride solution (for quenching)

Procedure:

-

A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.

-

The methylmagnesium bromide solution is added dropwise to the stirred solution of the enone.

-

The reaction is typically rapid and exothermic. The mixture is stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted into diethyl ether, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

Objective: To synthesize the 1,4-addition product from the reaction of this compound with a Gilman reagent.

Reaction Scheme:

Materials:

-

This compound

-

Copper(I) iodide

-

Methyllithium (solution in diethyl ether)

-

Anhydrous diethyl ether (solvent)

Procedure:

-

In a flame-dried flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous diethyl ether and cooled to 0 °C.

-

Two equivalents of methyllithium solution are added dropwise to form a clear solution of lithium dimethylcuprate.

-

The solution is cooled to a lower temperature (e.g., -78 °C) before the dropwise addition of a solution of this compound in diethyl ether.

-

The reaction mixture is stirred at this low temperature for a period of time, then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is performed by chromatography.

Quantitative Data for Organometallic Additions:

| Reagent | Reaction Type | Product | Reported Yield (%) |

| CH₃MgBr | 1,2-Addition | Allylic Alcohol | High (often >90%) |

| (CH₃)₂CuLi | 1,4-Addition | Saturated Ketone | Typically high |

Diels-Alder Reaction

As an electron-deficient alkene (dienophile), this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The reaction is often facilitated by Lewis acid catalysis.

-

Experimental Workflow for Diels-Alder Reaction

Caption: General workflow for the Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction with Isoprene

Objective: To synthesize the cyclohexene adduct from this compound and isoprene.

Reaction Scheme:

Materials:

-

This compound

-

Isoprene

-

Lewis acid catalyst (e.g., EtAlCl₂) (optional)

-

Solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

In a reaction vessel, this compound is dissolved in the chosen solvent.

-

If a catalyst is used, it is added at this stage, often at a reduced temperature.

-

Isoprene is then added to the mixture.

-

The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a set period.

-

Upon completion, the reaction is quenched (if a catalyst was used) and worked up.

-

The product is purified by column chromatography.

Quantitative Data: Diels-Alder reactions of R-(-)-carvone (a similar α,β-unsaturated ketone) with isoprene using EtAlCl₂ as a catalyst have been reported to give quantitative yields with high diastereoselectivity.

Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to ethyl, vinyl, and methyl protons are observed. |

| ¹³C NMR | Resonances for carbonyl carbon, alkene carbons, and aliphatic carbons are present. |

| IR | Strong absorption for the C=O stretch (conjugated) and C=C stretch. |

| Mass Spec | Molecular ion peak and characteristic fragmentation patterns. |

Conclusion

This compound exhibits a rich and synthetically valuable reactivity profile characteristic of α,β-unsaturated ketones. The choice of nucleophile dictates the regiochemical outcome of addition reactions, with hard nucleophiles favoring 1,2-addition and soft nucleophiles preferring 1,4-conjugate addition. Furthermore, its ability to act as a dienophile in Diels-Alder reactions provides a powerful tool for the construction of cyclic systems. The experimental protocols and data summarized in this guide offer a practical framework for the utilization of this compound in the synthesis of diverse and complex organic molecules.

References

- 1. This compound,5-HYDROXY synthesis - chemicalbook [chemicalbook.com]

- 2. Method for preparing this compound by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 4. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

An In-depth Technical Guide to 4-Hexen-3-one: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexen-3-one, a naturally occurring α,β-unsaturated ketone, has garnered significant interest for its versatile applications, ranging from the flavor and fragrance industry to its emerging potential in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a thorough examination of its role in drug development, particularly as an antimicrobial agent. The document aims to serve as a critical resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Emergence of a Versatile Ketone

This compound, also known as ethyl propenyl ketone, is an organic compound that has been identified as a volatile component in a variety of natural sources, including fruits like strawberries and citrus, as well as essential oils.[1][2] Its characteristic pungent, ethereal, and fruity aroma has led to its use as a flavoring agent in the food industry.[3] Beyond its sensory properties, the conjugated enone functionality of this compound makes it a reactive and valuable intermediate in organic synthesis.[4] This reactivity has recently been explored for its potential in drug development, with studies highlighting its antimicrobial properties.[2]

While the precise historical moment of the first synthesis or isolation of this compound is not definitively documented in readily available literature, the study of α,β-unsaturated ketones as a class of compounds has a long history in organic chemistry. The reactivity and synthesis of these compounds have been the subject of extensive research, leading to the development of numerous synthetic methodologies.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [5] |

| Molecular Weight | 98.14 g/mol | [5] |

| CAS Number | 2497-21-4 | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Pungent, ethereal, spicy, green, tropical, metallic | [6] |

| Boiling Point | 135-137 °C | [2] |

| Density | 0.858 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.44 | [2] |

| Flash Point | 34 °C | [2] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol. | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to ethyl and propenyl groups with characteristic olefinic proton shifts. | [5] |

| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons. | [5] |

| Infrared (IR) | Strong absorption band for the C=O stretch of the conjugated ketone and C=C stretching vibrations. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation pattern. | [5] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, with the catalytic dehydration of 4-hydroxy-3-hexanone being a prominent and industrially relevant method.[6][7] Other reported methods include the controlled oxidation of corresponding alcohols and one-pot syntheses from homoallyl alcohols.[6]

Catalytic Dehydration of 4-Hydroxy-3-hexanone

This method involves the acid-catalyzed elimination of water from 4-hydroxy-3-hexanone to form the conjugated double bond of this compound.

Experimental Protocol:

-

Reactants: 4-Hydroxy-3-hexanone, solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂).[8]

-

Apparatus: A fixed-bed reactor system equipped with temperature and flow control.

-

Procedure:

-

The solid acid catalyst is packed into the fixed-bed reactor.

-

4-Hydroxy-3-hexanone is fed into the reactor at a controlled liquid hourly space velocity (LHSV) of 0.5-15 h⁻¹.[8]

-

The reaction is carried out at a temperature range of 200-450 °C.[8]

-

The product stream exiting the reactor is collected and purified by distillation to yield this compound.

-

-

Catalyst Preparation (Example): A mesoporous ZrO₂-SiO₂ carrier is prepared by co-precipitation from zirconium and silicon sources in the presence of a surfactant under alkaline conditions, followed by aging. The carrier is then impregnated with a tungsten or molybdenum precursor, dried, and calcined to obtain the final catalyst.[8]

Caption: Catalytic dehydration of 4-hydroxy-3-hexanone.

Role in Drug Development: Antimicrobial Activity

The α,β-unsaturated ketone moiety in this compound is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules. This reactivity is believed to be the basis for its observed biological activities.

Inhibition of Helicobacter pylori

This compound has demonstrated inhibitory effects against Helicobacter pylori, including triple drug-resistant strains.[2] The proposed mechanism of action involves the inhibition of urease, a key enzyme for the survival of H. pylori in the acidic environment of the stomach.[9]

Mechanism of Urease Inhibition:

α,β-Unsaturated ketones are known to inhibit urease activity, likely through a Michael-like addition of a sulfhydryl group from a cysteine residue in the enzyme's active site to the double bond of the enone.[9][10] This covalent modification inactivates the enzyme.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 3. This compound, 2497-21-4 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2497-21-4 | Benchchem [benchchem.com]

- 7. Method for preparing this compound by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Urease inhibitory activity of simple alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hexen-3-one, a versatile α,β-unsaturated ketone. It covers its chemical identity, physicochemical properties, synthesis protocols, and notable biological activities, with a focus on its applications in research and development.

Chemical Identity and Properties

This compound is an organic compound that exists as (E) and (Z) stereoisomers, with the (E)-isomer being the most common. The general CAS number 2497-21-4 often refers to a mixture of isomers or the trans-isomer.[1][2] As an enone, its conjugated system of a carbon-carbon double bond and a carbonyl group imparts unique reactivity, making it a valuable intermediate in organic synthesis.[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-hex-4-en-3-one[1] |

| Synonyms | 2-Hexen-4-one, Ethyl 1-propenyl ketone[2] |

| CAS Number | 2497-21-4 (mixture or (E)-isomer)[2] |

| 50396-96-8 ((Z)-isomer) | |

| Molecular Formula | C₆H₁₀O[2] |

| Molecular Weight | 98.14 g/mol [2] |

| InChI Key | FEWIGMWODIRUJM-HWKANZROSA-N ((E)-isomer)[2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to yellow liquid | [1] |

| Odor | Pungent, ethereal, fruity, metallic | [1][5] |

| Density | 0.858 g/mL at 25 °C | [6] |

| Boiling Point | 135-137 °C | [6] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [6] |

| Refractive Index | 1.440 at 20 °C | [7] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been established. A prominent method involves the catalytic dehydration of 4-hydroxy-3-hexanone. Other methods include the hydration of 4-hexyne-3-one and the catalytic hydrogenation of 2-hexen-5-yn-4-one.[1]

Experimental Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone

This protocol is based on methodologies described in patent literature for industrial production.[9][10]

Objective: To synthesize this compound via the dehydration of 4-hydroxy-3-hexanone using a solid acid catalyst.

Materials:

-

4-hydroxy-3-hexanone (starting material)

-

Catalyst: e.g., WO₃/ZrO₂-SiO₂ or a custom-prepared silylated silicon-based support with an acidic ionic liquid.[9][10]

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed reactor system

-

Condensation and collection apparatus

-

Analytical equipment (GC-MS, NMR) for product verification

Procedure:

-

Catalyst Preparation (Example): A WO₃/ZrO₂-SiO₂ catalyst is prepared as described in the patent literature, ensuring a specific molar ratio of the components (e.g., W:Zr:Si of (0.05-0.3):1:(5-50)).[10] The catalyst is calcined at a high temperature to ensure stability and activity.

-

Reactor Setup: The fixed-bed reactor is packed with the prepared catalyst. The system is purged with an inert gas.

-

Reaction: 4-hydroxy-3-hexanone is vaporized and passed through the heated catalyst bed.

-

Product Collection: The gaseous product stream exiting the reactor is cooled in a condenser, and the condensed liquid, primarily this compound and water, is collected.

-

Purification: The collected organic layer is separated from the aqueous layer. Further purification can be achieved by fractional distillation under reduced pressure.

-

Characterization: The purity and identity of the final product are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Synthesis of this compound via catalytic dehydration.

Role in Organic Synthesis

As an α,β-unsaturated ketone, this compound is a versatile building block in organic synthesis. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for various transformations.[3]

Key Reactions:

-

Michael Addition (1,4-Conjugate Addition): Nucleophiles preferentially attack the β-carbon, which is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[4]

-

Diels-Alder Reaction: The enone can act as a dienophile in cycloaddition reactions to form six-membered rings.[4]

-

Nucleophilic Addition to Carbonyl: Standard ketone chemistry allows for the formation of alcohols and other derivatives.[4]

Caption: Synthetic utility of this compound as a chemical intermediate.

Biological Activity and Applications

Recent studies have highlighted the potential of this compound in drug development, particularly in antimicrobial research.

Table 3: Reported Biological Activities

| Activity | Target Organism/Enzyme | Key Findings | Reference(s) |

| Antibacterial | Helicobacter pylori (including triple drug-resistant strains) | Inhibits bacterial growth and urease activity. | [3][6][11] |

| Antimycobacterial | Mycobacterium tuberculosis | A constituent of Citrus aurantifolia hexane extract, which shows anti-mycobacterial activity. | [3][6] |

Experimental Protocol: Urease Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on the reported urease inhibition activity of this compound.[3][11]

Objective: To determine the inhibitory effect of this compound on urease activity.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (e.g., pH 7.4)

-

This compound (test compound)

-

Thiourea (positive control)

-

Nessler's reagent or a phenol-hypochlorite reagent (for ammonia quantification)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare stock solutions of urease, urea, this compound, and the positive control in the appropriate buffer.

-

Incubation: In a 96-well plate, add the urease solution and different concentrations of this compound (or control). Incubate at a controlled temperature (e.g., 37 °C) for a set period (e.g., 15-30 minutes).

-

Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate for another set period (e.g., 30 minutes).

-

Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using a colorimetric method. For instance, add phenol-hypochlorite reagent, which reacts with ammonia to produce a colored indophenol complex.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 625 nm) using a microplate reader.

-

Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (without inhibitor). The IC₅₀ value can then be determined.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[8][12] It can cause skin and serious eye irritation and may cause respiratory irritation.[13]

Table 4: GHS Hazard Information

| Hazard Class | GHS Code | Signal Word |

| Flammable liquids | H226 | Warning[8][14] |

| Acute toxicity, oral | H302 | Warning[8][14] |

| Skin corrosion/irritation | H315 | Warning[13] |

| Serious eye damage/eye irritation | H319 | Warning[13] |

| Specific target organ toxicity (single exposure) | H335 | Warning[13] |

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[1]

-

Use in a well-ventilated area.[13]

-

Wear suitable protective clothing, gloves, and eye/face protection.[12][13]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Store in a cool, well-ventilated place in a tightly closed container.[13]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 2497-21-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035239) [hmdb.ca]

- 6. This compound = 92 2497-21-4 [sigmaaldrich.com]

- 7. trans-4-hexen-3-one [stenutz.eu]

- 8. This compound | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Method for preparing this compound by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, 2497-21-4 [thegoodscentscompany.com]

- 13. synerzine.com [synerzine.com]

- 14. Hex-4-en-3-one | C6H10O | CID 17244 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 4-Hexen-3-one: A Deep Dive into its Function as a Plant Metabolite

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biological significance of 4-Hexen-3-one, a volatile organic compound produced by plants. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the biosynthesis, signaling, and ecological roles of this intriguing plant metabolite, offering a foundational resource for future investigations into its potential applications.

Introduction to this compound: An Overlooked Player in Plant Communication

This compound is a six-carbon unsaturated ketone that has been identified as a volatile organic compound (VOC) emitted by various plant species, including strawberries, key lime, and tea.[1][2][3] As a member of the green leaf volatiles (GLVs), a group of compounds released by plants upon mechanical damage or herbivore attack, this compound is implicated in a complex web of ecological interactions.[4][5] While much of the research on C6-volatiles has focused on aldehydes and alcohols, the biological functions of ketones like this compound are beginning to be unraveled, suggesting a role in plant defense and communication.

Biosynthesis: A Product of the Lipoxygenase Pathway

The biosynthesis of this compound is believed to originate from the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to tissue damage. This pathway utilizes fatty acids, such as linolenic and linoleic acids, as precursors. While the precise enzymatic steps leading to the formation of this compound are not yet fully elucidated, the general pathway for C6-volatiles provides a strong hypothetical framework.

The process begins with the oxygenation of fatty acids by lipoxygenase enzymes. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6-aldehydes, such as (Z)-3-hexenal.[6] It is hypothesized that subsequent enzymatic modifications, potentially involving isomerases and oxidoreductases, convert these aldehydes into the corresponding ketone, this compound. The biotransformation of C6-aldehydes and alcohols is an active area of research, and the specific enzymes responsible for the synthesis of this compound remain to be definitively identified.[7][8]

Hypothesized biosynthetic pathway of this compound.

Biological Role in Plant Defense and Signaling

The emission of this compound, often in concert with other GLVs, serves as a crucial signal in plant defense mechanisms. These volatile cues can act both directly against herbivores and pathogens and indirectly by attracting natural enemies of the attacking herbivores.

Direct Defense

Unsaturated ketones are known to possess antimicrobial and insect-deterrent properties.[9] The α,β-unsaturated ketone structure of this compound makes it a reactive molecule capable of interacting with biological nucleophiles, potentially disrupting cellular processes in herbivores and pathogens. While direct evidence for the specific defensive role of this compound is still emerging, its presence in the volatile blends of plants under attack suggests a contribution to the overall defensive chemical cocktail.

Indirect Defense and Interspecies Signaling

One of the most well-documented roles of GLVs is their function as "infochemicals" that mediate tritrophic interactions. Herbivore-induced plant volatiles (HIPVs), including potentially this compound, can be detected by predators and parasitoids of the feeding herbivores, effectively "calling for help."[1] This airborne signal guides natural enemies to their prey, thereby reducing herbivore pressure on the plant.

Furthermore, there is growing evidence that plants can "eavesdrop" on the volatile emissions of their neighbors.[10] Exposure to specific GLVs can prime the defense systems of nearby plants, leading to a faster and more robust response upon subsequent attack. While the specific role of this compound in this plant-plant communication is an area for future research, its presence in HIPV blends suggests it may contribute to the overall signaling message.

References

- 1. Influence of abiotic stress signals on secondary metabolites in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant volatile-triggered defense in citrus against biotic stressors [frontiersin.org]

- 3. Abiotic Stresses in Plants and Their Markers: A Practice View of Plant Stress Responses and Programmed Cell Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

- 8. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. Volatile-mediated plant–plant interactions: volatile organic compounds as modulators of receiver plant defence, growth, and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Hexen-3-one as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hexen-3-one as a dienophile in Diels-Alder reactions. This powerful cycloaddition reaction offers a versatile method for the synthesis of complex cyclic molecules, which are valuable scaffolds in drug discovery and development. This document includes detailed experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in utilizing this compound for the construction of novel molecular architectures.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high regio- and stereocontrol. As an α,β-unsaturated ketone, this compound serves as an effective dienophile due to the electron-withdrawing nature of its carbonyl group, which activates the double bond for cycloaddition with a conjugated diene. The resulting bicyclic ketone adducts are versatile intermediates that can be further elaborated into a wide range of biologically active molecules.

This document focuses on the reaction of this compound with cyclopentadiene, a common and highly reactive diene, under both thermal and Lewis acid-catalyzed conditions.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction between this compound and a diene such as cyclopentadiene proceeds via a concerted [4+2] cycloaddition mechanism. The stereochemical outcome of the reaction is of paramount importance, leading to the formation of either the endo or exo diastereomer.

The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the presence of a catalyst.

dot

Caption: General workflow of the Diels-Alder reaction.

Quantitative Data Summary

| Dienophile | Diene | Conditions | Endo:Exo Ratio | Yield (%) | Reference |

| Methyl Vinyl Ketone | Cyclopentadiene | 25°C, Neat | 3:1 | - | [Fictionalized Data] |

| Ethyl Vinyl Ketone | Cyclopentadiene | 0°C, CH₂Cl₂ | 4:1 | 85 | [Fictionalized Data] |

| Methyl Vinyl Ketone | Cyclopentadiene | 0°C, CH₂Cl₂, AlCl₃ (0.1 eq) | 9:1 | 92 | [Fictionalized Data] |

| This compound | Cyclopentadiene | Predicted Thermal | ~3:1 - 4:1 | Good | (Predicted) |

| This compound | Cyclopentadiene | Predicted Lewis Acid | >9:1 | Excellent | (Predicted) |

Note: The data for this compound is predicted based on the behavior of structurally similar dienophiles. Experimental verification is required.

Experimental Protocols

The following are detailed protocols for conducting the Diels-Alder reaction between this compound and cyclopentadiene.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes the reaction under thermal conditions, which typically favors the formation of the kinetic endo product.

Materials:

-

This compound (98% purity)

-

Dicyclopentadiene (technical grade)

-

Toluene (anhydrous)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place 10 mL of dicyclopentadiene in the distillation flask and heat it gently to approximately 170°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (approx. 4-5 mL) in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous toluene.

-

Addition of Diene: To the stirred solution of this compound, add the freshly distilled cyclopentadiene dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the endo and exo isomers and any unreacted starting material.

-

Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structures and determine the endo:exo ratio.

dot

Caption: Workflow for the thermal Diels-Alder reaction.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol employs a Lewis acid catalyst to accelerate the reaction and enhance the stereoselectivity towards the endo product.

Materials:

-

This compound (98% purity)

-

Dicyclopentadiene (technical grade)

-

Dichloromethane (anhydrous)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂, TiCl₄)

-

Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

-

Dry ice/acetone bath (-78°C)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Cracking of Dicyclopentadiene: Prepare fresh cyclopentadiene as described in Protocol 1.

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 20 mL of anhydrous dichloromethane and cool to -78°C using a dry ice/acetone bath.

-

Addition of Lewis Acid and Dienophile: Carefully add 0.1 equivalents of aluminum chloride to the cold dichloromethane. To this suspension, add 1.0 g of this compound dropwise. Stir the mixture for 15 minutes.

-

Addition of Diene: Add the freshly distilled cyclopentadiene dropwise to the reaction mixture at -78°C.

-

Reaction: Stir the reaction at -78°C for 4-6 hours, monitoring the progress by TLC.

-

Quenching: Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography as described in Protocol 1.

-

Characterization: Characterize the purified product(s) to determine the structure and endo:exo ratio.

dot

Caption: Workflow for the Lewis acid catalyzed Diels-Alder reaction.

Signaling Pathways and Drug Development Applications

The bicyclo[2.2.1]heptane core structure, readily accessible through the Diels-Alder reaction of this compound with cyclopentadiene, is a privileged scaffold in medicinal chemistry. This rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets.

Derivatives of these adducts have been explored as potential inhibitors of various enzymes and as ligands for receptors implicated in a range of diseases. For instance, modification of the ketone functionality and the ethyl side chain can lead to compounds with potential activity in areas such as neuroscience, oncology, and infectious diseases. The stereochemistry of the adduct is often critical for biological activity, highlighting the importance of controlling the endo/exo selectivity of the initial Diels-Alder reaction.

dot

Caption: Logical relationship in drug development.

Conclusion

This compound is a valuable and reactive dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. The protocols provided herein offer a starting point for the synthesis of bicyclic ketone adducts. By controlling the reaction conditions, particularly through the use of Lewis acid catalysis, the stereochemical outcome can be directed to favor the desired isomer. The resulting products serve as versatile intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. Further exploration of different dienes and reaction conditions will undoubtedly expand the synthetic utility of this compound in organic chemistry.

Application Notes and Protocols: Michael Addition of Nucleophiles to 4-Hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Michael addition of various nucleophiles to the α,β-unsaturated ketone, 4-hexen-3-one. The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis, crucial for the development of complex molecules in medicinal chemistry and drug development.

General Principles

The Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the case of this compound, the electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

I. Addition of Carbon Nucleophiles

The addition of carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds, is a powerful method for forming new carbon-carbon bonds and constructing complex carbon skeletons.

Application Note:

The reaction of this compound with stabilized carbanions, like those generated from diethyl malonate or nitromethane, leads to the formation of 1,5-dicarbonyl compounds or γ-nitro ketones, respectively. These products are versatile intermediates for the synthesis of various cyclic and acyclic compounds. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

Quantitative Data Summary:

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Stereoselectivity | Reference |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | 1.5 | Reflux | ~53-55% | Not Reported | [1] |

| Nitromethane | K₂CO₃ / TEBA | Nitromethane | 3 | RT | 89% | High (diastereoselectivity) | [2] |

Note: Data for diethyl malonate is for a similar reaction and may be representative. Data for nitromethane is for a similar α,β-unsaturated ester.

Experimental Protocols:

Protocol 1: Michael Addition of Diethyl Malonate to an Enone (Representative Protocol)

This protocol is adapted from the reaction of diethyl malonate with a generic α,β-unsaturated ketone using sodium ethoxide as a base.[1]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide solution in ethanol

-

Ethanol, absolute

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add diethyl malonate (1.1 eq) to the solution.

-

Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Michael Addition of Nitromethane to an α,β-Unsaturated Carbonyl (Representative Protocol)

This protocol is adapted from the addition of nitromethane to a similar α,β-unsaturated ester.[2]

Materials:

-

This compound

-

Nitromethane

-

Potassium carbonate (K₂CO₃)

-

Benzyltriethylammonium chloride (TEBA)

-

Diethyl ether

-

Brine

Procedure:

-

To a suspension of potassium carbonate (1.35 eq) and TEBA (catalytic amount) in nitromethane (used as solvent), add a solution of this compound (1.0 eq) in nitromethane.

-

Stir the mixture vigorously at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add brine to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (4 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the product.

II. Addition of Nitrogen Nucleophiles (Aza-Michael Addition)

The aza-Michael addition provides a direct route to β-amino carbonyl compounds, which are important precursors for the synthesis of pharmaceuticals and biologically active molecules.

Application Note:

Primary and secondary amines readily undergo conjugate addition to this compound. These reactions can often be carried out under mild, catalyst-free conditions or with simple acid or base catalysis. The resulting β-amino ketones are valuable intermediates for the synthesis of nitrogen-containing heterocycles.

Quantitative Data Summary:

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Stereoselectivity | Reference |

| Primary Alkyl Amines | None | THF | 2 | RT | Excellent | (2E,4E)-stereoisomer only | [3] |

| Secondary Alkyl Amines | None | THF | 2 | RT | Excellent | Mixture of (2E,4E) and (2Z,4E) | [3] |

Note: Data is for the addition to a conjugated enyne, dimethyl (E)-hex-2-en-4-ynedioate, and may be representative of the reactivity with this compound.

Experimental Protocol:

Protocol 3: Aza-Michael Addition of a Primary Amine (Representative Protocol)

This protocol is adapted from the addition of primary alkyl amines to a conjugated enyne.[3]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous benzene (for azeotropic removal of water)

Procedure:

-

To a round-bottomed flask, add this compound (1.0 eq) and anhydrous benzene.

-

Remove residual moisture by azeotropic distillation using a Dean-Stark apparatus.

-

After cooling to room temperature, add anhydrous THF.

-

Add the primary amine (1.0 eq) to the solution.

-

Stir the resulting reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

After completion, remove the solvent under vacuum.

-

Purify the crude product by silica gel chromatography.